molecular formula C15H16N2O B1284804 3-amino-N-ethyl-N-phenylbenzamide CAS No. 875837-45-9

3-amino-N-ethyl-N-phenylbenzamide

Cat. No.: B1284804
CAS No.: 875837-45-9
M. Wt: 240.3 g/mol
InChI Key: OCIBKKXEWNLBOJ-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol It is a derivative of benzamide, characterized by the presence of an amino group, an ethyl group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-N-phenylbenzamide typically involves the reaction of N-ethyl-N-phenylbenzamide with an appropriate amine source under controlled conditions. One common method includes the following steps:

    Starting Material: N-ethyl-N-phenylbenzamide.

    Reagent: Ammonia or an amine derivative.

    Catalyst: Acid or base catalyst to facilitate the reaction.

    Solvent: Organic solvents such as ethanol or methanol.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) and may require several hours to complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Continuous Flow Systems: To ensure consistent production and quality control.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-amino-N-ethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Modulating receptor activity to produce physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-ethyl-N-phenylbenzamide is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethyl and phenyl groups further enhances its versatility in various applications.

Properties

IUPAC Name

3-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBKKXEWNLBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588486
Record name 3-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875837-45-9
Record name 3-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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